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Compound of Interest

Compound Name: Desmethyl-WEHI-345 analog

Cat. No.: B15607435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo potency of WEHI-345, a

potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with other

significant RIPK2 inhibitors, namely GSK583 and Ponatinib. While this report aims to provide a

comprehensive overview, specific quantitative data for the Desmethyl-WEHI-345 analog was

not publicly available at the time of this review.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune

system, primarily downstream of the pattern recognition receptors NOD1 and NOD2. Its

activation triggers pro-inflammatory signaling pathways, making it a compelling therapeutic

target for a range of inflammatory and autoimmune diseases. This guide summarizes key

experimental data to facilitate an objective comparison of the performance of these inhibitors.

In Vitro Potency and Selectivity
The in vitro activity of RIPK2 inhibitors is a key indicator of their potential efficacy. This is

typically assessed through biochemical assays measuring direct inhibition of the RIPK2

enzyme and cell-based assays evaluating the inhibition of downstream signaling events.
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Compound Target Assay Type IC50 (nM) Kd (nM) Notes

WEHI-345 RIPK2 Kinase Assay 130[1][2][3] 46[1]

Highly

selective over

RIPK1,

RIPK4, and

RIPK5

(>10,000

nM).[1]

MDP-

stimulated

TNF-α & IL-6

secretion

(BMDMs)

Cell-based - -

Significant

inhibition

observed.[1]

GSK583
RIPK2

(human)
Kinase Assay 5[4][5] -

Highly potent

and selective.

RIPK2 (rat) Kinase Assay 2 -

MDP-

stimulated

TNF-α

production

(human

monocytes)

Cell-based 8[4][5] -

MDP-

stimulated

TNF-α

production

(human

whole blood)

Cell-based 237[1][4] -

Ponatinib RIPK2 Kinase Assay 6.7[6] -

Potent

inhibitor, also

targets other

kinases.
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Abl Kinase Assay 1.6 -

Example of

multi-kinase

activity.

Table 1: Comparative In Vitro Potency of RIPK2 Inhibitors. This table summarizes the half-

maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for WEHI-345,

GSK583, and Ponatinib against RIPK2 and other relevant targets.

In Vivo Efficacy
The in vivo potency of these inhibitors is evaluated in animal models of inflammatory diseases,

providing crucial insights into their therapeutic potential.

Compound Animal Model Dosing Key Findings

WEHI-345

Experimental

Autoimmune

Encephalomyelitis

(EAE) in C57BL/6

mice

20 mg/kg,

intraperitoneal, twice

daily[1][7]

Significantly lowered

mean disease score,

reduced inflammatory

infiltrate, and

improved body weight.

[1][7]

MDP-stimulated mice 3-10 mg/kg

Normalized plasma

levels of TNF and

MCP-1.[1][2]

GSK583

MDP-induced KC (IL-

8 orthologue)

secretion in rats

0.1, 1, 10 mg/kg, oral

Dose-dependent

inhibition of serum KC

levels.[4]

MDP-induced

peritonitis in mice
-

Dose-dependent

inhibition of serum KC

and neutrophil

recruitment.[4]

OD36 (Another potent

RIPK2 inhibitor)

MDP-induced

peritonitis in mice

6.25 mg/kg,

intraperitoneal

Significantly inhibited

inflammatory cell

recruitment.[8][9]
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Table 2: Comparative In Vivo Efficacy of RIPK2 Inhibitors. This table outlines the experimental

models, dosing regimens, and key outcomes observed for WEHI-345 and GSK583 in

preclinical studies. Data for OD36 is included to provide additional context on in vivo RIPK2

inhibition.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RIPK2 signaling pathway and a general workflow for

evaluating RIPK2 inhibitors.
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Figure 1: Simplified RIPK2 Signaling Pathway. This diagram illustrates the activation of RIPK2

by NOD1/NOD2 leading to the production of pro-inflammatory cytokines via the NF-κB and

MAPK pathways. The points of inhibition by the discussed compounds are also indicated.
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Figure 2: General Experimental Workflow for RIPK2 Inhibitor Evaluation. This flowchart outlines

the typical progression of experiments from initial in vitro screening to in vivo efficacy and

safety studies for the development of novel RIPK2 inhibitors.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantitatively measures the amount of ADP produced by a kinase reaction, which is

inversely correlated with the inhibitory activity of a compound.

Materials:

Recombinant human RIPK2 enzyme

Substrate (e.g., Myelin Basic Protein)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Test compounds (WEHI-345, GSK583, Ponatinib)

Procedure:

Prepare a reaction mixture containing the RIPK2 enzyme, substrate, and buffer.

Add serial dilutions of the test compounds to the reaction mixture.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

reagent and detection system according to the manufacturer's protocol.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

compound concentration.[10][11]

MDP-Induced Cytokine Production in Human Monocytes
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This cell-based assay assesses the ability of inhibitors to block the downstream effects of

NOD2 activation.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

Muramyl dipeptide (MDP)

Test compounds

ELISA kits for TNF-α and IL-6

Procedure:

Culture human monocytes in appropriate media.

Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-24 hours.

Collect the cell culture supernatants.

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

Determine the IC50 values for the inhibition of cytokine production.[4][5][12]

In Vivo Experimental Autoimmune Encephalomyelitis
(EAE) Model
EAE is a widely used mouse model for multiple sclerosis, characterized by CNS inflammation

and demyelination, which can be driven by NOD-like receptor signaling.

Animal Model:

C57BL/6 mice

Induction Protocol:
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Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide

(e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).[13]

Administer Pertussis Toxin (PTx) on day 0 and day 2 post-immunization to facilitate the entry

of inflammatory cells into the CNS.[13]

Treatment Protocol:

Administer WEHI-345 (e.g., 20 mg/kg, intraperitoneally, twice daily) or vehicle control starting

from a specified day post-immunization.[7]

Endpoints:

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.

Assess body weight changes.

At the end of the experiment, collect tissues (e.g., spinal cord, brain) for histological analysis

of inflammation and demyelination.

Measure cytokine levels in the serum or CNS.[1][7][14]

Conclusion
WEHI-345, GSK583, and Ponatinib all demonstrate potent inhibition of RIPK2. WEHI-345 and

GSK583 are highly selective, a desirable characteristic for therapeutic candidates. Ponatinib,

while a potent RIPK2 inhibitor, also targets multiple other kinases, which could lead to broader

biological effects and potential off-target toxicities. The in vivo data for WEHI-345 and GSK583

in relevant disease models underscore the therapeutic potential of targeting RIPK2 for

inflammatory disorders. The lack of publicly available data on the Desmethyl-WEHI-345
analog prevents its direct comparison in this guide. Further research and publication of data for

this and other emerging RIPK2 inhibitors will be crucial for advancing the field and developing

novel treatments for NOD-driven diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.caymanchem.com/product/23023/wehi-345
https://www.medkoo.com/products/8943
https://www.medchemexpress.com/GSK583.html
https://www.selleckchem.com/products/gsk583.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://www.medchemexpress.com/WEHI-345.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.researchgate.net/figure/The-novel-RIPK2-inhibitor-OD36-reduces-cellular-infiltration-in-an-in-vivo-MDP-induced_fig3_265609401
https://www.thesgc.org/sites/default/files/2024-05/RIPK2_TEP_datasheet_v3.pdf
https://dash.harvard.edu/server/api/core/bitstreams/7312037d-a6a4-6bd4-e053-0100007fdf3b/content
https://pubmed.ncbi.nlm.nih.gov/19438594/
https://pubmed.ncbi.nlm.nih.gov/19438594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5749979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5749979/
https://pubmed.ncbi.nlm.nih.gov/25778803/
https://pubmed.ncbi.nlm.nih.gov/25778803/
https://www.benchchem.com/product/b15607435#comparing-in-vitro-and-in-vivo-potency-of-desmethyl-wehi-345-analog
https://www.benchchem.com/product/b15607435#comparing-in-vitro-and-in-vivo-potency-of-desmethyl-wehi-345-analog
https://www.benchchem.com/product/b15607435#comparing-in-vitro-and-in-vivo-potency-of-desmethyl-wehi-345-analog
https://www.benchchem.com/product/b15607435#comparing-in-vitro-and-in-vivo-potency-of-desmethyl-wehi-345-analog
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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